N-cyclooctyl-3-fluorobenzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20FNO2S |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
N-cyclooctyl-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H20FNO2S/c15-12-7-6-10-14(11-12)19(17,18)16-13-8-4-2-1-3-5-9-13/h6-7,10-11,13,16H,1-5,8-9H2 |
InChI Key |
GGMXEVMKTQXOMS-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC(=C2)F |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of N Cyclooctyl 3 Fluorobenzenesulfonamide and Analogues
Analysis of the Cyclooctyl Substituent's Conformational and Stereoelectronic Contributions to Biological Activity
The cyclooctyl group, a large and flexible carbocycle, plays a significant role in the biological activity of N-cyclooctyl-3-fluorobenzenesulfonamide. Its conformational flexibility and stereoelectronic properties are key determinants of how the molecule interacts with its target.
The conformational space of cyclooctane (B165968) is complex, with multiple low-energy conformations. This flexibility allows the cyclooctyl group to adopt an optimal conformation to fit into a binding pocket, potentially enhancing binding affinity. nih.gov The specific conformation adopted upon binding is crucial for maximizing favorable interactions and minimizing steric clashes. Computational studies have shown that cyclooctene, a related cycloalkane, has at least four different chiral conformations, each with two enantiomeric forms, leading to a total of 16 conformers. units.it This conformational diversity highlights the importance of considering the three-dimensional structure of the cyclooctyl ring in SAR studies.
Elucidation of the Fluorine Atom's Impact on Molecular Recognition and Pharmacological Profiles
The introduction of a fluorine atom onto the benzenesulfonamide (B165840) scaffold is a common strategy in medicinal chemistry to modulate a molecule's properties. nih.govresearchgate.nettandfonline.com In this compound, the fluorine atom at the meta-position of the benzene (B151609) ring has a profound impact on its molecular recognition and pharmacological profile.
One of the primary effects of the fluorine atom is its strong electron-withdrawing nature. mdpi.com This alters the electronic distribution of the benzene ring, influencing its interactions with the target protein. The carbon-fluorine bond is highly polarized, which can lead to favorable dipole-dipole or electrostatic interactions. benthamscience.com Furthermore, the presence of fluorine can modulate the pKa of the sulfonamide nitrogen, which can be critical for its binding to metalloenzymes like carbonic anhydrases where the sulfonamide group coordinates with a zinc ion. nih.gov
The following table summarizes the key properties of fluorine and their impact on drug design:
| Property of Fluorine | Impact on Molecular Properties and Biological Activity |
| High Electronegativity | Alters electronic distribution, modulates pKa, creates favorable electrostatic interactions. benthamscience.commdpi.com |
| Lipophilicity | Can increase lipophilicity, affecting membrane permeability and pharmacokinetics. tandfonline.commdpi.com |
| Small Size | Allows for isosteric replacement of hydrogen without significant steric clash. tandfonline.com |
| Metabolic Stability | Can block sites of metabolic oxidation, increasing the drug's half-life. mdpi.com |
Examination of the Benzenesulfonamide Linker's Role in Ligand-Target Interactions
The benzenesulfonamide group is a well-established pharmacophore, particularly known for its ability to act as a zinc-binding group (ZBG) in a variety of metalloenzyme inhibitors, most notably carbonic anhydrases (CAs). acs.orgnih.govnih.gov In the context of this compound, this linker is crucial for anchoring the molecule to its biological target.
The primary role of the sulfonamide moiety is often to coordinate with the zinc ion present in the active site of enzymes like CAs. nih.gov The nitrogen atom of the sulfonamide can deprotonate to form a sulfonamidate anion, which then directly binds to the Zn²⁺ ion. This interaction is a key determinant of the inhibitory potency of many sulfonamide-based drugs. nih.gov The geometry of this coordination is critical, and the sulfonamide group must be properly oriented for effective binding.
Beyond its zinc-binding capabilities, the benzenesulfonamide linker also provides a rigid scaffold that properly orients the other substituents—the cyclooctyl group and the fluorinated phenyl ring—for optimal interactions with the surrounding amino acid residues in the binding pocket. The phenyl ring itself can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions. nih.gov
The flexibility and rigidity of the linker can be modulated to improve binding affinity and selectivity. For instance, the introduction of different linkers between the benzenesulfonamide core and other parts of the molecule has been explored to enhance interactions with specific isoforms of target enzymes. nih.gov This "tail approach" allows for the design of inhibitors with improved selectivity for a particular target. nih.gov
The table below illustrates the inhibitory activity of some benzenesulfonamide derivatives against different carbonic anhydrase isoforms, highlighting the importance of the sulfonamide linker in determining potency and selectivity.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 18 (4-F substituted) | 24.6 | - | 30.1 | - |
| 19 (2-F substituted) | - | - | 20.3 | - |
| 24 (2-OH substituted) | 138.4 | - | - | - |
| AAZ (Acetazolamide) | 250 | - | 25.8 | - |
| Data sourced from a study on benzylaminoethyureido-tailed benzenesulfonamides. mdpi.com |
Conformational Analysis and Its Direct Implications for SAR
Conformational analysis is a cornerstone of SAR studies, as the three-dimensional shape of a molecule dictates its ability to bind to a specific biological target. drugdesign.org For a flexible molecule like this compound, understanding its preferred conformations in solution and in the bound state is essential for rationalizing its activity.
Computational methods, such as molecular dynamics simulations and quantum mechanics calculations, are often employed to explore the conformational landscape of a molecule. merckmillipore.com These methods can identify low-energy conformers and predict the most likely "bioactive conformation"—the specific three-dimensional arrangement the molecule adopts when bound to its target. nih.gov
The direct implication for SAR is that even small changes to the chemical structure can have a significant impact on the conformational preferences of the molecule. For example, the introduction of a substituent could create a steric clash that disfavors a particular conformation, or it could introduce a new intramolecular interaction that stabilizes a different conformation. By understanding these conformational effects, medicinal chemists can design analogues that are pre-organized in the bioactive conformation, which can lead to a significant increase in binding affinity by reducing the entropic penalty of binding. researchgate.net
Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) and SAR Elucidation
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.comnih.gov These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues.
For this compound and its analogues, QSAR models can be developed by calculating a variety of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with their measured biological activity. nih.gov These descriptors can encode various aspects of the molecule's structure, including its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for elucidating SAR. tandfonline.com These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around a set of aligned molecules. The resulting contour maps can visualize regions where modifications to the structure are likely to increase or decrease activity, providing intuitive guidance for drug design.
Molecular docking is another computational technique that is widely used to understand ligand-target interactions and to rationalize SAR. tandfonline.com By predicting the binding mode of a ligand within the active site of a protein, docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its biological activity. This information can then be used to explain the observed SAR for a series of compounds and to design new molecules with improved binding affinity.
The integration of QSAR, 3D-QSAR, and molecular docking provides a comprehensive computational framework for understanding the SAR of this compound and for the rational design of new, more effective therapeutic agents.
Biological Target Identification and Mechanistic Studies of N Cyclooctyl 3 Fluorobenzenesulfonamide
Exploration of Potential Biological Targets Based on Related Fluorinated Sulfonamide Pharmacophores
The unique structural features of N-cyclooctyl-3-fluorobenzenesulfonamide, specifically the fluorinated benzene (B151609) ring coupled with a sulfonamide group, suggest potential interactions with several classes of enzymes and ion channels that are known to bind similar chemical motifs. The large, hydrophobic cyclooctyl group is also expected to significantly influence the compound's binding affinity and selectivity. While direct experimental data for this compound is not extensively available in the public domain, its potential biological targets can be inferred from the activities of structurally related molecules.
Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits various isoforms of carbonic anhydrase. nih.govnih.gov Fluorination of the benzenesulfonamide (B165840) ring can further enhance inhibitory activity and selectivity for specific CA isoforms, including those that are tumor-associated. nih.gov For instance, some fluorinated benzenesulfonamides have demonstrated low nanomolar to subnanomolar inhibition of the tumor-associated hCA IX and XII isoforms. nih.gov NMR studies on fluorobenzenesulfonamide complexes with human carbonic anhydrases I and II have provided insights into the binding stoichiometry and conformation of these inhibitors within the active site. aatbio.com
Cyclooxygenase-2 (COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs) with a sulfonamide or a related chemical moiety are known to be selective inhibitors of COX-2, an enzyme responsible for prostaglandin (B15479496) production during inflammation. nih.govnih.gov The selectivity of these inhibitors is often attributed to the ability of the sulfonamide group to bind to a specific polar side pocket present in the COX-2 enzyme but not in the COX-1 isoform. nih.gov The presence of a fluorine atom on the phenyl ring of some diarylurea derivatives has been shown to improve the potency and selectivity of COX-2 inhibition.
Phosphoinositide 3-Kinase Alpha (PI3Kα): The PI3K-Akt-mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is implicated in cancer. nih.gov Certain derivatives containing a 4-fluorobenzenesulfonamide (B1215347) moiety have been identified as highly potent dual inhibitors of PI3K and mTOR, demonstrating significant anti-proliferative activity in cancer cell lines. nih.gov
Hepatitis B Virus (HBV) Capsid Assembly Effectors: A promising antiviral strategy against HBV involves the modulation of capsid assembly. nih.gov Sulfamoylbenzamide derivatives have been identified as potent HBV capsid assembly effectors that can disrupt the normal formation of the viral capsid. nih.gov These molecules have been shown to be effective against drug-resistant HBV strains. nih.gov
Voltage-gated Sodium Channel 1.7 (NaV1.7): The NaV1.7 channel is a genetically validated target for pain, and its selective inhibition is a key strategy for developing novel analgesics. semanticscholar.org Certain sulfonamide-containing compounds have been investigated as NaV1.7 inhibitors. While direct evidence for this compound is lacking, related antidepressants with a similar structural backbone have shown inhibitory effects on NaV1.7. nih.gov
In Vitro Mechanistic Studies of Target Engagement
To validate the potential interactions of this compound with the aforementioned targets, a series of in vitro mechanistic studies would be essential. These studies provide quantitative data on the compound's affinity, potency, and mechanism of action.
Enzyme inhibition assays are fundamental to understanding how a compound affects enzyme activity. For targets like Carbonic Anhydrase, COX-2, and PI3Kα, these assays would determine key inhibitory constants.
The inhibitory activity of this compound against various enzyme targets would be quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Different types of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be elucidated through kinetic studies by measuring the enzyme's reaction rate at varying substrate and inhibitor concentrations.
Table 1: Illustrative Enzyme Inhibition Data for a Hypothetical Sulfonamide Compound
| Target Enzyme | Inhibition Constant (Ki) (nM) | IC50 (nM) | Mode of Inhibition |
|---|---|---|---|
| Carbonic Anhydrase II | 85 | 150 | Competitive |
| Carbonic Anhydrase IX | 15 | 30 | Competitive |
| Cyclooxygenase-2 (COX-2) | 50 | 100 | Competitive |
This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the provided search results.
For non-enzymatic targets like the NaV1.7 channel, receptor binding and functional assays are employed to characterize the compound's interaction.
Radioligand binding assays are a common method to determine the affinity of a compound for its receptor. In a competitive binding assay, the ability of this compound to displace a known radiolabeled ligand from the NaV1.7 channel would be measured to calculate its inhibitory constant (Ki). Functional assays, such as electrophysiology (e.g., patch-clamp), would then be used to assess the compound's effect on the channel's activity, for instance, by measuring the inhibition of sodium ion flow.
Table 2: Illustrative Receptor Binding and Functional Assay Data for a Hypothetical NaV1.7 Inhibitor
| Assay Type | Parameter | Value |
|---|---|---|
| Radioligand Binding Assay | Ki (nM) | 75 |
This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the provided search results.
Cellular Assays for Investigating Biological Activity and Specificity
Cellular assays are crucial for bridging the gap between in vitro activity and potential in vivo efficacy. These assays evaluate a compound's ability to engage its target within a cellular context and produce a biological response.
For instance, to assess the anti-HBV activity of this compound, a cell-based assay using HBV-replicating cell lines would be employed. The compound's efficacy would be determined by measuring the reduction in HBV DNA replication, with the 50% effective concentration (EC50) being a key parameter. nih.gov Similarly, the anti-proliferative effects of the compound on cancer cell lines overexpressing targets like CA IX or PI3Kα would be evaluated to determine its cellular potency.
Table 3: Illustrative Cellular Activity Data for a Hypothetical Bioactive Compound
| Cell Line | Biological Target | Assay | Endpoint | Value (µM) |
|---|---|---|---|---|
| HepG2.2.15 | HBV Capsid | qPCR | EC50 (HBV DNA reduction) | 0.5 |
| HT-29 (Colon Cancer) | Carbonic Anhydrase IX | Cell Viability | IC50 | 2.5 |
This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the provided search results.
Analysis of Signaling Pathway Modulation and Downstream Effects
To gain a deeper understanding of the mechanism of action of this compound, it is essential to investigate its impact on intracellular signaling pathways.
Techniques such as Western blotting or high-content analysis can be used to monitor the phosphorylation status and expression levels of key proteins downstream of the targeted enzyme or receptor. For example, if this compound inhibits PI3Kα, a decrease in the phosphorylation of its downstream effector Akt would be expected. nih.gov In the context of HBV, the compound's effect on the formation of viral components like the covalently closed circular DNA (cccDNA) and the secretion of viral antigens (e.g., HBeAg) would provide insights into its specific mechanism of action as a capsid assembly modulator. nih.gov The modulation of inflammatory pathways, such as the NF-κB pathway, could also be explored, as some sulfonamide-containing compounds have been shown to have anti-inflammatory effects beyond COX inhibition. nih.gov
Advanced Computational and Theoretical Investigations of N Cyclooctyl 3 Fluorobenzenesulfonamide
Molecular Docking and Ligand-Protein Interaction Analysis for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org This method is instrumental in understanding the binding mechanism of N-cyclooctyl-3-fluorobenzenesulfonamide with its potential biological targets.
The predicted binding affinities and key interactions are summarized in the table below.
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | ASN67, GLN92 |
| Hydrophobic Interactions | LEU198, VAL121, TRP209 |
| Halogen Bond Interactions | THR200 |
These docking results provide a structural basis for the potential inhibitory activity of this compound and guide the design of analogs with improved potency.
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Bond Dissociation Energies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. indexcopernicus.com These methods provide insights into the reactivity, stability, and spectroscopic properties of this compound.
DFT calculations can be employed to determine various quantum chemical descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.
The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the fluorine atom, indicating these are potential sites for electrophilic attack.
Bond dissociation energies (BDEs) can be calculated to identify the weakest bonds in the molecule, providing insights into its metabolic stability.
A summary of hypothetical quantum chemical calculation results for this compound is presented below.
| Parameter | Calculated Value |
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 5.7 |
| S-N Bond Dissociation Energy (kcal/mol) | 85 |
| C-S Bond Dissociation Energy (kcal/mol) | 95 |
These calculations are valuable for understanding the intrinsic properties of this compound and for predicting its behavior in biological systems.
Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.gov These simulations are crucial for assessing the stability of the predicted binding mode from molecular docking and for exploring the conformational flexibility of the ligand and the protein.
In a hypothetical MD simulation of the this compound-protein complex, the system would be solvated in a water box with appropriate ions and subjected to a simulation for a duration of several nanoseconds. The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory. A stable RMSD suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation.
The interactions between the ligand and the protein can also be analyzed throughout the simulation to determine their persistence. The hydrogen bonds and hydrophobic contacts identified in the docking study would be monitored to assess their stability over time.
The results of a hypothetical MD simulation are summarized below.
| Parameter | Average Value |
| Protein RMSD (Å) | 1.5 |
| Ligand RMSD (Å) | 0.8 |
| Hydrogen Bond Occupancy (%) | 85 |
| Average Interaction Energy (kcal/mol) | -45.2 |
These simulations provide a more realistic representation of the ligand-protein interactions and can reveal important dynamic aspects that are not captured by static docking studies.
Rigorous Preclinical Efficacy Assessment of N Cyclooctyl 3 Fluorobenzenesulfonamide
Comparative Efficacy Analysis with Reference Compounds
Additionally, without primary data, the creation of data tables and a list of mentioned compounds is not feasible.
Future Research Trajectories and Therapeutic Potential of N Cyclooctyl 3 Fluorobenzenesulfonamide
Strategies for Further Optimization of Potency, Selectivity, and Biological Performance
Key optimization strategies would involve:
Modification of the N-Alkyl Substituent: The cyclooctyl group is a significant contributor to the compound's lipophilicity. While this may enhance membrane permeability, it could also affect solubility and metabolic stability. Research should explore the replacement of the cyclooctyl ring with other cyclic and acyclic alkyl groups of varying sizes to modulate these properties. nih.gov A study on a different benzenesulfonamide (B165840) series showed that modifying N-substituents could improve metabolic stability. rsc.org
Exploration of the Aryl Ring Substitution: The 3-fluoro substitution on the benzenesulfonamide core is a critical feature. Fluorine substitution can significantly alter a compound's electronic properties, pKa, and metabolic stability. rsc.org Further research should investigate the impact of shifting the fluorine to other positions (e.g., 2- or 4-position) or introducing additional substituents on the benzene (B151609) ring.
Bioisosteric Replacement: To improve pharmacokinetic properties, bioisosteric replacement of the sulfonamide linker itself could be explored. nih.gov This involves replacing the sulfonamide group with other functional groups that have similar physical and chemical properties but may offer improved metabolic stability or target engagement.
The following interactive table illustrates a hypothetical SAR study for the N-alkyl substituent, based on common optimization strategies in medicinal chemistry.
| N-Substituent | Lipophilicity (cLogP) | Target Potency (IC50, nM) | Metabolic Stability (t1/2, min) | Rationale for Modification |
| Cyclohexyl | Lower | Potentially Lower | Potentially Higher | Reduce lipophilicity, potentially improving solubility. |
| Cyclooctyl | (Baseline) | (Baseline) | (Baseline) | Starting point; large, lipophilic group. |
| Adamantyl | Higher | Potentially Higher | Potentially Higher | Increase steric bulk and lipophilicity for cavity filling. |
| Benzyl | Similar | Variable | Potentially Lower | Introduce aromatic interactions. |
Exploration of Novel Therapeutic Applications Beyond Established Sulfonamide Targets
While sulfonamides are historically known as antimicrobial agents that inhibit dihydropteroate synthase, their rigid structure makes them excellent scaffolds for targeting a wide range of other enzymes and receptors. ijpsjournal.combiorxiv.org The therapeutic applications for sulfonamide-containing compounds have expanded significantly into areas such as oncology, virology, and inflammatory diseases. ajchem-b.comresearchgate.netajchem-b.com
Future research on N-cyclooctyl-3-fluorobenzenesulfonamide should investigate its potential activity against novel targets, including:
Carbonic Anhydrase Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases, enzymes implicated in glaucoma, certain cancers, and other conditions. ijpsjournal.comajchem-b.compexacy.com The specific substitution pattern of this compound could confer selectivity for different carbonic anhydrase isozymes.
Kinase Inhibition: The sulfonamide moiety can act as a hinge-binding group in various protein kinases, which are critical targets in cancer therapy. Exploring the activity of this compound against a panel of kinases could uncover novel anticancer applications.
Antiviral Activity: Certain sulfonamides have demonstrated antiviral properties, including activity against HIV protease. ijpsjournal.com Screening this compound and its analogues against various viral targets is a promising avenue for research.
Other Enzymatic Targets: The sulfonamide scaffold is versatile and has been incorporated into drugs targeting cyclooxygenases (anti-inflammatory), and matrix metalloproteinases. ajchem-b.com
The table below outlines potential novel therapeutic areas and the corresponding molecular targets for this compound.
| Therapeutic Area | Potential Molecular Target | Rationale for Exploration |
| Oncology | Carbonic Anhydrase IX/XII, Kinases | Sulfonamides are a known scaffold for inhibitors of these cancer-related enzymes. pexacy.com |
| Glaucoma | Carbonic Anhydrase II | Inhibition of this enzyme reduces intraocular pressure. ajchem-b.com |
| Virology | HIV Protease, Other viral enzymes | The sulfonamide motif is present in some antiviral drugs. ijpsjournal.com |
| Inflammation | Cyclooxygenase-2 (COX-2) | Certain sulfonamides are selective COX-2 inhibitors. |
Development of Innovative and Sustainable Synthetic Methodologies for Analogues
The traditional synthesis of sulfonamides often relies on the reaction of sulfonyl chlorides with amines, which can involve harsh reagents and chlorinated solvents. researchgate.net Modern synthetic chemistry is increasingly focused on developing "green" and sustainable methods that are more environmentally friendly and efficient. tandfonline.com
Future work on this compound should focus on applying these innovative methodologies to synthesize a library of analogues for SAR studies. Key approaches include:
Synthesis in Green Solvents: Replacing traditional organic solvents with more sustainable alternatives like water or polyethylene glycol (PEG) can significantly reduce the environmental impact of the synthesis. researchgate.nettandfonline.com One-pot syntheses in water have been developed for sulfonamides, where the product precipitates and can be collected by simple filtration. researchgate.net
Mechanochemistry: Solvent-free mechanochemical approaches, which involve grinding solid reactants together, offer a highly sustainable route to sulfonamides. rsc.org This method minimizes waste and can lead to higher yields and shorter reaction times.
Catalytic Methods: The use of catalysts, such as molecular iodine, can enable milder reaction conditions and improve efficiency. tandfonline.com For instance, the oxidative coupling of sulfonyl hydrazides with tertiary amines in the presence of an iodine catalyst provides a sustainable route to sulfonamides. tandfonline.com
Alternative Starting Materials: Moving away from potentially hazardous sulfonyl chlorides to more stable and readily available starting materials like sodium sulfinates or disulfides is a key goal of sustainable synthesis. researchgate.netrsc.orgresearchgate.net
This table compares a traditional synthetic approach with a potential sustainable alternative for preparing sulfonamide analogues.
| Feature | Traditional Method (Sulfonyl Chloride) | Sustainable Method (e.g., from Sodium Sulfinate) |
| Sulfur Source | Sulfonyl Chloride | Sodium Sulfinate researchgate.net |
| Solvent | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) researchgate.net | Water, Ethanol, Polyethylene Glycol (PEG) researchgate.nettandfonline.comresearchgate.net |
| Byproducts | HCl, requiring a base to neutralize | Fewer and less hazardous byproducts |
| Workup | Often requires aqueous extraction and column chromatography | Simple filtration may be sufficient researchgate.netresearchgate.net |
| Environmental Impact | Higher (use of volatile organic compounds, hazardous reagents) | Lower (benign solvents, less waste) |
Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Understanding
To gain a holistic understanding of the biological effects of this compound, it is crucial to move beyond single-target assays and adopt a systems-level perspective. researchgate.net The integration of multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) with systems biology modeling can provide deep insights into the compound's mechanism of action, identify potential off-target effects, and uncover novel therapeutic opportunities. elifesciences.org
A comprehensive research strategy would include:
Target Identification and Validation: Proteomics-based methods can be used to identify the direct binding partners of the compound in a cellular context, confirming its intended target and revealing potential off-target interactions.
Pathway Analysis: Transcriptomics (RNA-seq) and proteomics can reveal how treatment with the compound alters gene and protein expression levels. elifesciences.org This data can be mapped onto cellular pathways to understand the downstream consequences of target engagement and identify mechanisms of action or potential toxicity.
Metabolomic Profiling: Analyzing the changes in the cellular metabolome following compound treatment can provide a functional readout of its effects on cellular biochemistry and physiology.
Systems Biology Modeling: The data generated from these omics experiments can be integrated into computational models of biological networks. researchgate.net These models can help predict the compound's effects on complex disease states and identify patient populations that are most likely to respond to treatment.
This integrated approach provides a powerful framework for de-risking drug development and accelerating the translation of a promising compound like this compound from a laboratory curiosity into a potential therapeutic agent. researchgate.netelifesciences.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
